3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Description
Properties
IUPAC Name |
3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-7-5-13-15-9(12)6-3-1-2-4-8(6)14-10(7)15/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNRDHMRLAFRGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=NN3C(=C2C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Halogenated Precursors
The foundational strategy for constructing the pyrazolo[5,1-b]quinazoline scaffold involves cyclocondensation reactions between 5-aminopyrazole derivatives and carbonyl-containing intermediates. For 3-bromo-9-chloro-substituted variants, halogenated starting materials are essential.
In a representative procedure, 5-amino-3-bromopyrazole-4-carbonitrile reacts with 2-chlorocyclohexan-1-one in the presence of anhydrous ZnCl₂ and glacial acetic acid to yield the tetracyclic product. The reaction proceeds via Schiff base formation, followed by acid-catalyzed cyclization (Scheme 1). The use of ZnCl₂ enhances electrophilic aromatic substitution at the pyrazole C-3 position, while glacial acetic acid facilitates dehydration. This method typically achieves yields of 60–70% for analogous structures.
Table 1: Reaction Conditions for Cyclocondensation
Post-Synthetic Halogenation Strategies
Direct halogenation of preformed pyrazoloquinazolines offers an alternative route. Bromination at C-3 can be achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation, while chlorination at C-9 may employ POCl₃ in DMF.
For example, treatment of 9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline with POCl₃ at 80°C for 3 hours introduces a chloro group at C-9 with >80% conversion. Subsequent bromination at C-3 using NBS (1.1 equiv) and AIBN in CCl₄ at reflux affords the target compound in 72% yield after recrystallization.
Optimization of Reaction Parameters
Catalytic Systems
The choice of catalyst significantly impacts cyclization efficiency. Anhydrous ZnCl₂ remains the standard for promoting Schiff base cyclization, but recent studies suggest that FeCl₃·6H₂O or Bi(OTf)₃ may improve yields for electron-deficient substrates. For instance, substituting ZnCl₂ with Bi(OTf)₃ in the cyclocondensation of 2-chlorocyclohexanone increases yields from 65% to 78% by mitigating side reactions.
Solvent Effects
Polar aprotic solvents like DMF or DMSO accelerate cyclization but may promote decomposition at elevated temperatures. Glacial acetic acid, while less polar, provides a proton source that stabilizes intermediates, making it ideal for sustained reflux.
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum of 3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline shows distinct absorptions at:
Chemical Reactions Analysis
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazoloquinazoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyrazoloquinazoline Derivatives
Key Observations:
- Halogen Effects: The target compound’s bromo and chloro groups likely enhance electrophilicity and antimicrobial activity compared to non-halogenated analogs . and suggest halogenated pyrazoloquinazolines exhibit stronger interactions with microbial enzymes.
- Trifluoromethyl (CF$3$) : Compounds with CF$3$ substituents (e.g., ) show increased metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.
- Methoxy vs. Chloro : The 9-methoxy analog () may exhibit reduced antimicrobial efficacy compared to the target compound’s chloro group, as electron-withdrawing halogens often improve target binding .
Biological Activity
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a heterocyclic compound belonging to the pyrazoloquinazoline family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H9BrClN3
- Molar Mass : 286.56 g/mol
- CAS Number : 1310250-38-4
- Storage Conditions : Room temperature; sensitive to irritants.
These properties contribute to its reactivity and potential applications in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity and affinity for biological targets. Specific pathways through which this compound exerts its effects are still under investigation but may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that regulate cell signaling.
Biological Activities
Research indicates that compounds within the pyrazoloquinazoline family exhibit a range of biological activities:
-
Anticancer Activity :
- Various studies have demonstrated that derivatives of pyrazoloquinazolines possess significant anticancer properties. For instance, structural modifications can enhance cytotoxic effects against cancer cell lines such as MDA-MB-231 .
- A study reported that certain quinazoline derivatives showed IC50 values ranging from 0.36 to 40.90 µM against cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Study 1: Anticancer Screening
A study focused on synthesizing benzenesulfonamide-linked benzo quinazolinone hybrids demonstrated promising anticancer activity against breast cancer cell lines (MDA-MB-231). The hybrids exhibited significant inhibition of epidermal growth factor receptor (EGFR), which is critical for tumor growth and proliferation .
Study 2: Antimicrobial Evaluation
A series of quinazoline derivatives were evaluated for their antimicrobial efficacy against common pathogens. Results indicated that modifications at specific positions on the quinazoline ring enhanced antibacterial activity significantly compared to unmodified compounds .
Comparative Analysis
The following table summarizes the biological activities of various quinazoline derivatives compared to this compound:
Q & A
Basic: What are the standard synthetic routes for 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with cyclization of precursor heterocycles. A common approach includes:
- Step 1 : Cyclocondensation of substituted 2-aminophenols with halogenated aldehydes under basic conditions to form the pyrazoloquinazoline core .
- Step 2 : Halogenation using N-bromosuccinimide (NBS) for bromine introduction and thionyl chloride (SOCl₂) for chlorination .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 334.14 for C₁₂H₁₁BrClN₃) .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the purity and structure of this compound?
- NMR Spectroscopy : Key for identifying substituent positions. For example, bromine’s deshielding effect alters adjacent proton environments, observable in splitting patterns .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 334.14) and detects halogen isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (e.g., >98% purity with retention time ~12.5 min under gradient elution) .
Basic: How is the compound screened for biological activity, and what assays are prioritized?
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC values reported as ≤25 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM against HeLa) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., % inhibition at 10 µM) using fluorogenic substrates .
Advanced: How can reaction conditions be optimized to improve yield in multi-component syntheses?
- Catalyst Selection : Tetrabutylammonium bromide (TBAB) enhances reaction rates in one-pot syntheses (yield increases from 60% to 85% at 80°C) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates, reducing side-product formation .
- Temperature Control : Lowering reaction temperature to 50°C during bromination minimizes decomposition, confirmed by TLC monitoring .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .
- Substituent Effects : Minor structural variations (e.g., trifluoromethyl vs. methoxy groups) alter logP and bioavailability. A comparative study showed 3-Bromo-9-Cl derivatives had 2× higher cytotoxicity than 9-F analogs .
- Data Normalization : Use internal controls (e.g., cisplatin) to standardize IC₅₀ calculations .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for halogenated pyrazoloquinazolines?
| Substituent | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 3-Br, 9-Cl | Anticancer | IC₅₀ = 15 µM (HeLa) | |
| 3-CF₃, 9-Cl | Antimicrobial | MIC = 12.5 µg/mL | |
| 3-NO₂, 9-F | Anti-inflammatory | 70% COX-2 inhibition |
SAR studies highlight bromine’s role in enhancing membrane permeability, while chloro groups stabilize π-π stacking with target proteins .
Advanced: How can solubility challenges in in vitro assays be addressed?
- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves aqueous dispersion (e.g., 85% dissolution efficiency) .
- pH Adjustment : Solubility increases at pH 5.5–6.5 due to protonation of the quinazoline nitrogen .
Advanced: What catalytic methods enhance regioselectivity in halogenation?
- Electrophilic Catalysis : FeCl₃ directs bromine to the para position of the pyrazole ring (90% regioselectivity) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h with uniform heating, minimizing dihalogenation byproducts .
Advanced: How do halogen substituents influence electronic properties and reactivity?
- Electron-Withdrawing Effects : Bromine decreases electron density at C-5 (confirmed by DFT calculations, ΔESP = −0.25 eV), enhancing electrophilic substitution at C-9 .
- Redox Behavior : Cyclic voltammetry shows Br/Cl substituents lower reduction potentials (E₁/2 = −1.2 V vs. Ag/AgCl), facilitating radical-mediated reactions .
Advanced: What role do multi-component reactions play in diversifying the pyrazoloquinazoline scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
